

A Technical Guide to N-3-Hydroxydecanoyl-L-homoserine lactone (OH-C10-HSL)

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Compound of Interest

Compound Name: *N-3-Hydroxydecanoyl-L-homoserine lactone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-3-Hydroxydecanoyl-L-homoserine lactone** (OH-C10-HSL), a key signaling molecule in bacterial quorum sensing. This document details its nomenclature, role in signaling pathways, relevant experimental protocols, and quantitative data to support research and development efforts targeting bacterial communication.

Nomenclature and Synonyms

N-3-Hydroxydecanoyl-L-homoserine lactone is a member of the N-acyl-homoserine lactone (AHL) family of signaling molecules. It is crucial for researchers to be familiar with its various synonyms to effectively search and identify relevant literature and resources.

Synonym	Reference
OH-C10-HSL	[1][2]
3OH-C10-HSL	[2][3]
3OH-C10-L-HSL	[2]
3-Hydroxy-N-[(3S)-tetrahydro-2-oxo-3-furanyl]-decanamide	[2][4]
N-(3-Hydroxydecanoyl)-L-homoserine lactone	[1][5]

CAS Number: 192883-12-8[2]

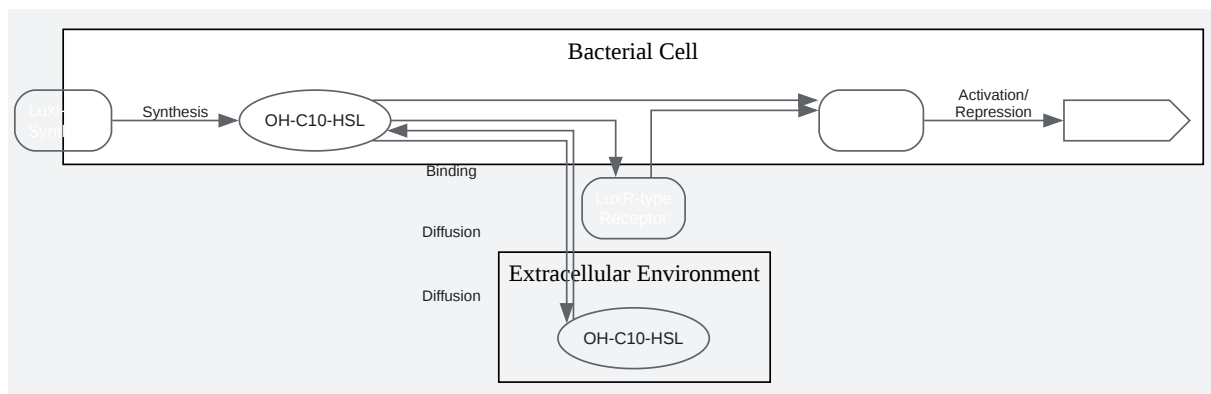
Role in Quorum Sensing and Signaling Pathways

OH-C10-HSL is a signaling molecule primarily utilized by Gram-negative bacteria to regulate gene expression in a cell-density-dependent manner, a process known as quorum sensing. This regulation affects a variety of physiological processes, including biofilm formation, virulence factor production, and motility.

The canonical quorum-sensing pathway involving OH-C10-HSL typically follows the LuxI/LuxR model. A LuxI-type synthase produces OH-C10-HSL, which diffuses across the bacterial cell membrane. As the bacterial population density increases, the intracellular concentration of OH-C10-HSL surpasses a threshold, leading to its binding with a cognate LuxR-type transcriptional regulator. This activated complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, thereby modulating their transcription.

One of the known receptors for OH-C10-HSL is the SdiA transcription factor in *Salmonella enterica*, which detects various N-acyl homoserine lactones.[3][6]

Below is a generalized DOT script and the resulting diagram illustrating the basic LuxI/LuxR-type quorum sensing circuit.



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Caption: Generalized LuxI/LuxR-type quorum sensing pathway.

Quantitative Data

The biological activity of OH-C10-HSL can be quantified through various assays. The following table summarizes key quantitative data points found in the literature.

Parameter	Value	Assay/Organism	Reference
EC50 for SdiA activation	0.6 μ M	<i>S. enterica</i> strain 14028/pJNS25	[3][6]

Experimental Protocols

This section provides an overview of key experimental protocols relevant to the study of OH-C10-HSL.

Biofilm Formation Assay (Crystal Violet Method)

This protocol is adapted from methods used for similar acyl-homoserine lactones and can be used to assess the effect of OH-C10-HSL on biofilm formation.

Materials:

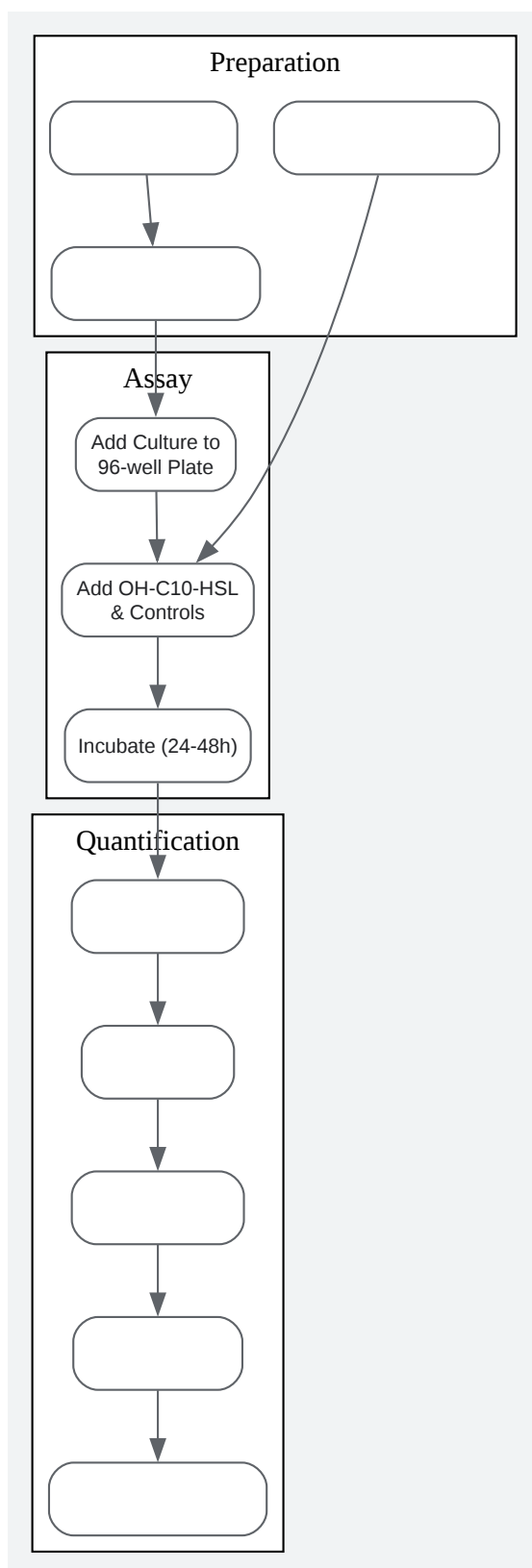
- Bacterial strain of interest
- Appropriate liquid growth medium
- OH-C10-HSL stock solution (dissolved in a suitable solvent like DMSO)
- Sterile 96-well flat-bottom polystyrene microtiter plates
- 0.1% (w/v) Crystal Violet solution
- 95% Ethanol or 30% Acetic Acid
- Phosphate-buffered saline (PBS)
- Microplate reader

Procedure:

- Preparation of Bacterial Inoculum:
 - Inoculate a single colony of the test bacterium into 5 mL of growth medium and incubate overnight at the optimal temperature with shaking.
 - The next day, dilute the overnight culture 1:100 in fresh growth medium.
- Assay Setup:
 - Prepare serial dilutions of the OH-C10-HSL stock solution in the fresh growth medium to achieve the desired final concentrations.
 - Include a solvent control (medium with the same concentration of the solvent used to dissolve OH-C10-HSL) and a negative control (medium only).
 - Add 200 μ L of the diluted bacterial culture to each well of the 96-well plate.
 - Add the prepared OH-C10-HSL dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate or quadruplicate.

- Incubation:
 - Cover the plate and incubate under static conditions at the optimal temperature for biofilm formation (e.g., 24-48 hours).
- Quantification:
 - Carefully remove the planktonic cells and wash the wells twice with 200 μ L of PBS.
 - Add 200 μ L of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
 - Remove the crystal violet solution and wash the wells three times with 200 μ L of PBS.
 - Add 200 μ L of 95% ethanol or 30% acetic acid to each well to solubilize the bound crystal violet.
 - Incubate for 10-15 minutes at room temperature with gentle shaking.
 - Transfer 150 μ L of the solubilized crystal violet to a new flat-bottom 96-well plate.
 - Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

Below is a DOT script and the corresponding diagram illustrating the workflow for the crystal violet biofilm assay.



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